Superior Brain-to-Plasma Ratio: Cyp51-IN-15 Achieves B/P > 1, Enabling CNS Studies
In a head-to-head in vivo mouse study (40 mg/kg i.p.), Cyp51-IN-15 (S-9b) demonstrated a brain-to-plasma (B/P) distribution coefficient of 1.02 ± 0.12, significantly exceeding that of the reference compound miconazole (B/P = 0.53) [1]. This indicates that Cyp51-IN-15 achieves brain concentrations equivalent to its plasma levels, a critical advantage for targeting CNS infections.
| Evidence Dimension | Brain-to-plasma (B/P) distribution coefficient (In Vivo) |
|---|---|
| Target Compound Data | 1.02 ± 0.12 |
| Comparator Or Baseline | Miconazole: 0.53 |
| Quantified Difference | 1.92-fold higher B/P ratio |
| Conditions | Male Swiss Webster mice; single 40 mg/kg i.p. dose; brain and plasma collected 1 h post-dose; quantified by HPLC-ESI-MS/MS. |
Why This Matters
This quantifies Cyp51-IN-15's superior brain penetration over a standard clinical azole, a decisive factor for researchers modeling Naegleria fowleri brain infection.
- [1] Sharma, V., et al. Miconazole-like Scaffold is a Promising Lead for Naegleria fowleri-Specific CYP51 Inhibitors. J. Med. Chem. 2023, 66, 24, 17059–17073. View Source
